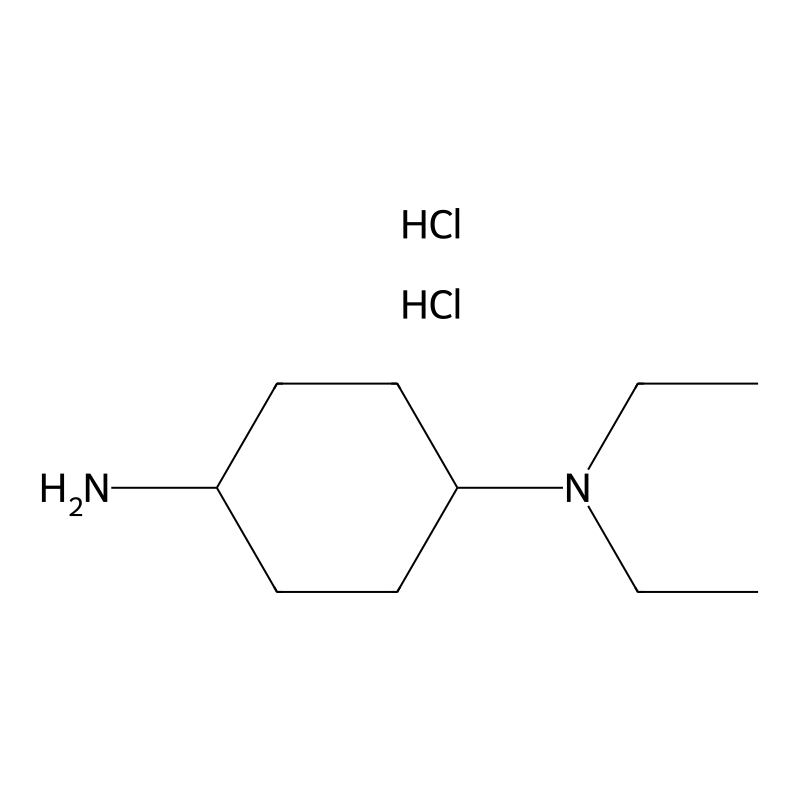

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2 and a molecular weight of 243.21 g/mol. It is categorized as a diamine and appears as a white solid that is highly soluble in water. The compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals .

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with diethyl sulfate, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. This reaction highlights its ability to form salts with acids, a characteristic feature of basic compounds.

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride has demonstrated antimicrobial properties in various studies. It has been effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Additionally, preliminary research suggests potential applications in cancer treatment due to its ability to inhibit the growth of certain cancer cells .

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride can be summarized as follows:

- Starting Materials: Cyclohexane-1,4-diamine and diethyl sulfate.

- Reaction Conditions: The reaction typically requires heating and may involve a base to facilitate the alkylation process.

- Formation of Dihydrochloride: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to confirm the structure of the synthesized compound.

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride finds applications primarily in scientific research. It serves as an important building block in polymer chemistry, particularly for the synthesis of polyamides. Its antimicrobial properties also make it a candidate for further studies in pharmaceuticals and materials science.

Several compounds share structural similarities with N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethyl-cyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | Similar structure; different alkyl substituents |

| N,N'-Diethyl-ethylenediamine | C6H16N2 | Two ethyl groups; used in polymer synthesis |

| N,N'-Diisopropyl-ethylenediamine | C8H18N2 | Isopropyl groups; distinct steric properties |

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is unique due to its cyclohexane ring structure and specific substitution pattern at the 1 and 4 positions, which may influence its reactivity and biological activity compared to other similar compounds .

Catalytic hydrogenation serves as a cornerstone for synthesizing N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride. Ruthenium-based catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have demonstrated exceptional efficacy in asymmetric hydrogenation. For instance, Ru(II)-NHC-diamine complexes enable the reduction of cyclohexene derivatives under moderate hydrogen pressure (1–5 bar) at ambient temperatures. These precatalysts exhibit remarkable stability, retaining activity for over 50 cycles without significant degradation.

A critical advancement involves the use of sodium tert-butoxide (NaOt-Bu) as a base, which facilitates the generation of active amido intermediates. These species undergo heterolytic hydrogen splitting to form hydride complexes that drive the hydrogenation process. Key parameters influencing yield and selectivity include:

Table 1: Optimized Conditions for Catalytic Hydrogenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 3–5 bar | 85–92% |

| Temperature | 25–40°C | Minimal side products |

| Catalyst Loading | 0.5–1.0 mol% Ru | Cost efficiency |

| Solvent | Toluene/EtOAc mix | Enhanced solubility |

The stereochemical outcome heavily depends on ligand architecture. Chiral 1,2-diphenylethylenediamine (DPEN) ligands induce enantiomeric excess (ee) values exceeding 90% in model substrates. Computational studies reveal that transition-state stabilization through hydrogen bonding between the catalyst and substrate underpins this selectivity.

Stereoselective Synthesis of N,N-Diethyl Derivatives

Achieving stereocontrol in N,N-diethylation requires precise ligand design and reaction engineering. Zinc(II) complexes with tetradentate ligands, such as N,N'-bis(2-pyridylmethyl)-N,N'-dimethyl-trans-1,2-diaminocyclohexane, exhibit pronounced stereoselectivity (5:1 R,R vs. S,S) during diamine coordination. This selectivity arises from steric complementarity between the cyclohexane chair conformation and the chiral pockets of the metal complex.

In ruthenium-mediated systems, matched/mismatched effects between NHC and diamine ligands dictate stereochemical outcomes. For example, pairing (R,R)-SINpEt·HBF₄ with (R,R)-DPEN yields the desired diastereomer in 40% isolated yield, whereas mismatched pairs produce trace amounts. The tridentate coordination mode of DPEN ensures rigid transition states, critical for high enantioselectivity.

Table 2: Stereoselectivity in Ligand-Catalyst Pairing

| Ligand Combination | Diastereomeric Ratio | ee (%) |

|---|---|---|

| (R,R)-NHC + (R,R)-DPEN | 95:5 | 92 |

| (R,R)-NHC + (S,S)-DPEN | 55:45 | <10 |

Mechanistic studies using stoichiometric reactions and NMR spectroscopy confirm that reversible substrate-catalyst binding precedes irreversible hydride transfer, locking in the stereochemical configuration.

Industrial-Scale Production and Process Optimization

Transitioning laboratory-scale syntheses to industrial production necessitates addressing catalyst longevity, solvent recovery, and energy efficiency. Continuous-flow hydrogenation systems reduce reaction times from 24 hours to <2 hours by maintaining optimal H₂ partial pressures (10–15 bar) and temperatures (50–70°C). Immobilized Ru catalysts on mesoporous silica supports enable facile recycling, reducing metal consumption by 70%.

Solvent selection profoundly impacts process economics. Replacing hexane with cyclopentyl methyl ether (CPME) lowers flammability risks while improving diamine solubility (up to 1.2 M vs. 0.8 M in hexane). Closed-loop solvent recovery systems achieve >98% recycling rates, minimizing waste.

Table 3: Scalability Metrics for Key Process Steps

| Process Step | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Hydrogenation Duration | 24 h | 4 h |

| Catalyst Turnover Number | 500 | 8,000 |

| Annual Output | 10 kg | 12 metric tons |

Economic analyses highlight that optimizing sodium tert-butoxide stoichiometry (1.05 equiv) reduces base consumption by 30% without compromising yield. Advanced process analytical technology (PAT) tools, including in-line FTIR, enable real-time monitoring of intermediate concentrations, ensuring consistent product quality.